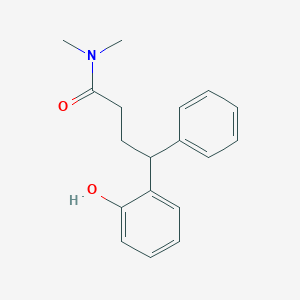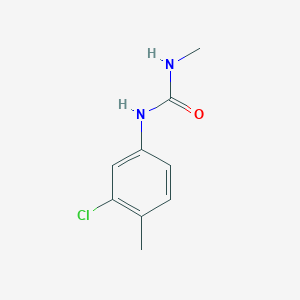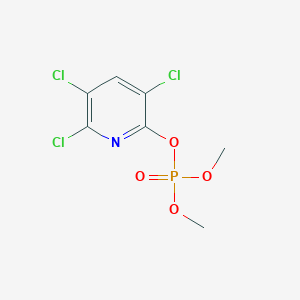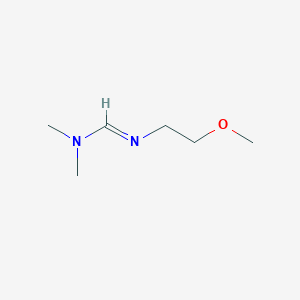
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N,N-dimethylmethanimidamide, also known as MEMDMIA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. MEMDMIA is a colorless liquid that has a molecular weight of 159.25 g/mol. It is a polar compound that is soluble in water, ethanol, and other organic solvents. MEMDMIA has a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood. However, it is believed that N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide acts as a nucleophile and reacts with various electrophiles to form stable adducts. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also act as a Lewis base and coordinate with metal ions to form complex compounds. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can protect amino groups from unwanted reactions and can be easily removed under mild conditions.
Effets Biochimiques Et Physiologiques
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the synthesis of various organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is also easy to handle and store, and it has a long shelf life. However, there are some limitations to the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide. It is a polar compound that may not be suitable for some reactions. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be expensive, depending on the source and purity of the compound.
Orientations Futures
There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research. One area of interest is the development of new synthetic methods using N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a reagent or catalyst. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used for the synthesis of new drugs and drug intermediates. Another area of interest is the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group for other functional groups in organic synthesis. Furthermore, the development of new applications for N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in biochemistry and pharmacology is an area of ongoing research.
Conclusion:
In conclusion, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is a versatile reagent that has been widely used in scientific research. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is easy to handle and store, and it has a long shelf life. Although the mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood, it is a safe and non-toxic compound that has no known biochemical or physiological effects. There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research, including the development of new synthetic methods, the synthesis of new drugs, and the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group in organic synthesis.
Méthodes De Synthèse
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can be synthesized by reacting N,N-dimethylformamide with methoxyethylamine in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature for several hours until the product is formed. The yield of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is usually high, and the purity can be improved by recrystallization or distillation.
Applications De Recherche Scientifique
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of amides, imines, and other organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used as a catalyst for various chemical reactions. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is used as a protecting group for amino acids and peptides. It is also used as a reagent for the synthesis of nucleosides and nucleotides. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in pharmacology for the synthesis of various drugs and drug intermediates.
Propriétés
Numéro CAS |
134166-62-4 |
|---|---|
Nom du produit |
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-7-4-5-9-3/h6H,4-5H2,1-3H3 |
Clé InChI |
GEPVQAPOAJXZQB-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCOC |
SMILES canonique |
CN(C)C=NCCOC |
Synonymes |
Methanimidamide, N-(2-methoxyethyl)-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



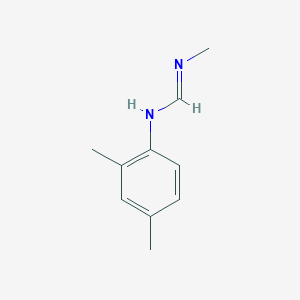
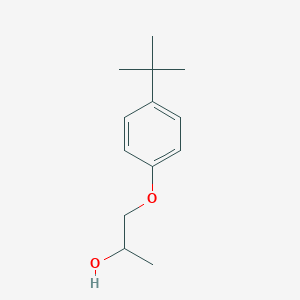
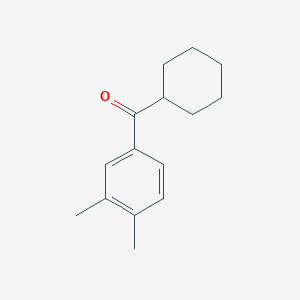
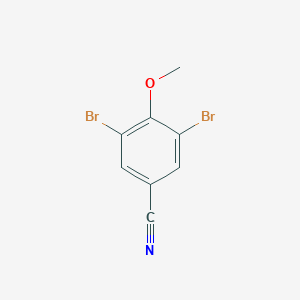
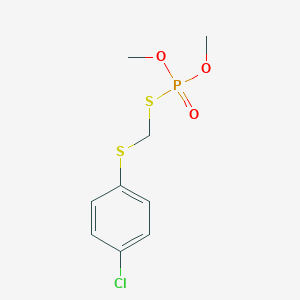


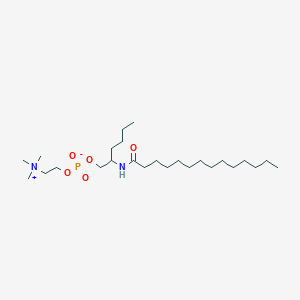
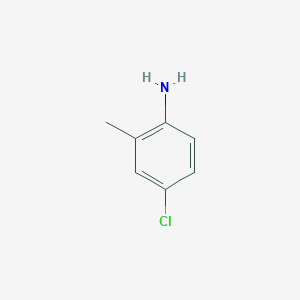
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
